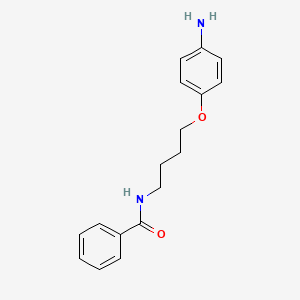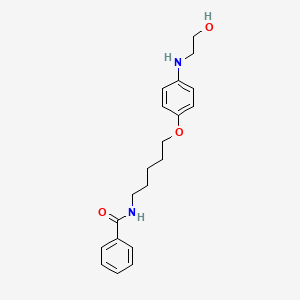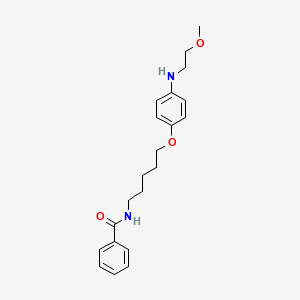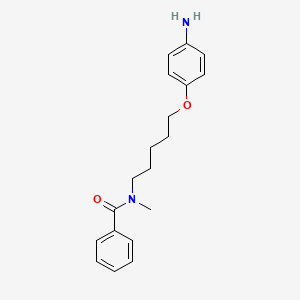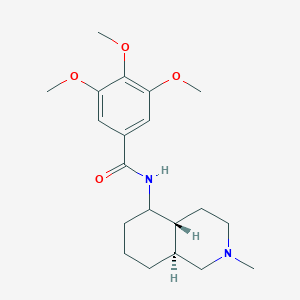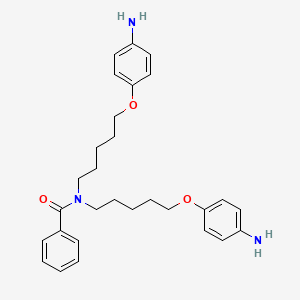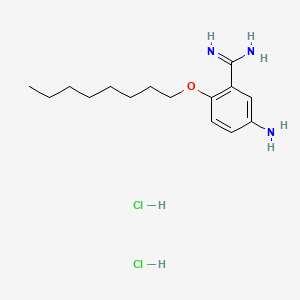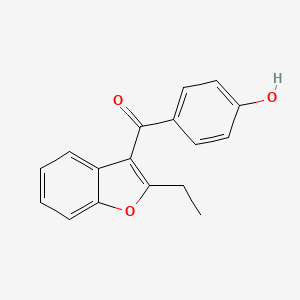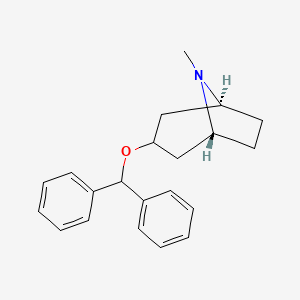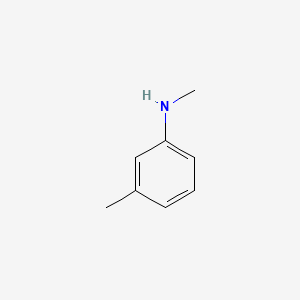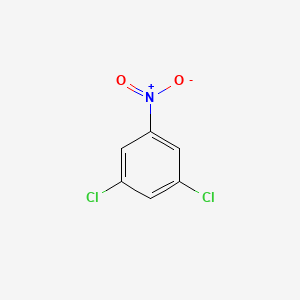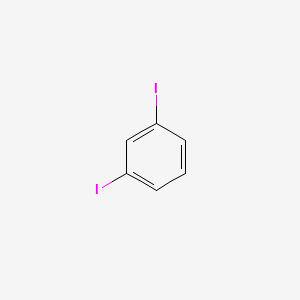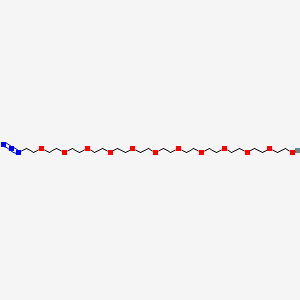
Azide-PEG12-alcohol
Vue d'ensemble
Description
Azide-PEG12-alcohol is a PEG derivative containing an azide group and a terminal hydroxyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The azide group can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .
Synthesis Analysis
This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Molecular Structure Analysis
The molecular weight of this compound is 571.66 g/mol . Its molecular formula is C24H49N3O12 . The azide group can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .Chemical Reactions Analysis
This compound is a click chemistry reagent . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis
This compound has a molecular weight of 571.66 g/mol . Its molecular formula is C24H49N3O12 . It appears as a liquid and is colorless to light yellow . It is stored at -20°C .Applications De Recherche Scientifique
Synthesis and Functionalization
Azide-PEG12-alcohol derivatives, such as Azide-PEG-NH2 and Azide-PEG-COOH, are synthesized efficiently for use in "click" conjugation (Hiki & Kataoka, 2007). These derivatives are functionalized with primary amino or carboxyl groups through radical addition reactions, enabling the conjugation of various ligands through 1,3-dipolar cycloaddition reactions (Cardoen et al., 2012).
Nanowire Processing
Azide functionalized poly(3-hexylthiophene) (P3HT-azide) nanowires are developed for environmentally benign solvent processing in organic electronics. These nanowires, when cross-linked and functionalized with PEG, disperse stably in water and alcohols, maintaining their electronic properties for applications like organic field-effect transistors (Kim et al., 2015).
Surface Modification and Antifouling
Poly(ethylene glycol) (PEG) is used in antifouling coatings to reduce protein adsorption and improve biocompatibility. The stepwise construction of PEG layers onto silicon surfaces using azide-alkyne cycloaddition reactions leads to stable and dense antifouling surfaces with reduced protein adsorption, beneficial for various biomedical applications (Flavel et al., 2013).
Injectable Hydrogels
Azide and cyclooctyne moieties on PEG backbones are used in a copper-free click reaction to form injectable hydrogels. These hydrogels, with pH-dependent hydrolysis, offer biocompatibility and fast degradability, making them suitable as biomaterials in applications like embolic agents for interventional therapy (Jiang et al., 2015).
Bioconjugation and Drug Delivery
This compound is useful in bioconjugation chemistry, demonstrated in the synthesis of functional diblock copolymers for the generation of nanoparticles with surface azides. This facilitates the conjugation of ligands, enhancing targeted drug delivery (Zhang et al., 2012).
Mécanisme D'action
Target of Action
Azide-PEG12-alcohol is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
This compound contains an azide group that can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This reaction is utilized in the synthesis of PROTACs, where one end of the this compound molecule is attached to a ligand for the target protein, and the other end is attached to a ligand for an E3 ubiquitin ligase .
Biochemical Pathways
The exact biochemical pathways affected by this compound would depend on the specific target protein of the PROTAC it is used to synthesize . By degrading the target protein, the PROTAC can disrupt the biochemical pathways in which the target protein is involved.
Pharmacokinetics
This compound is soluble in aqueous media , which can enhance its bioavailability.
Result of Action
The molecular and cellular effects of this compound are primarily through its role in the synthesis of PROTACs . By facilitating the degradation of target proteins, this compound can influence cellular processes such as signal transduction, gene expression, and protein-protein interactions.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature can affect the Click Chemistry reaction that this compound undergoes to form a triazole linkage . Additionally, the cellular environment can influence the interaction between the PROTAC and its target protein, as well as the subsequent degradation of the target protein.
Orientations Futures
Azide-PEG12-alcohol is a PEG derivative containing an azide group and a terminal hydroxyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The azide group can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . This opens up possibilities for future research and applications in drug delivery .
Propriétés
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H49N3O12/c25-27-26-1-3-29-5-7-31-9-11-33-13-15-35-17-19-37-21-23-39-24-22-38-20-18-36-16-14-34-12-10-32-8-6-30-4-2-28/h28H,1-24H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUKFRGNHZRMCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H49N3O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73342-16-2 | |
| Record name | Azide-PEG12-alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]phenyl]-](/img/structure/B1666177.png)
